8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
Overview
Description
8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring attached to a tetrahydro-1,7-naphthyridine core. Its dihydrochloride form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of a suitable precursor, such as a 1,7-diaminopyridine derivative, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reaction conditions may vary depending on the specific nucleophile and solvent used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and scavenge free radicals.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for applications in polymer synthesis, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. For example, in the case of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and alleviate symptoms of neurological disorders.
Molecular Targets and Pathways:
Acetylcholinesterase: Inhibition of this enzyme is crucial for the treatment of Alzheimer's disease and other cognitive disorders.
Free Radicals: Scavenging of free radicals helps to reduce oxidative stress and prevent cellular damage.
Comparison with Similar Compounds
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives: These compounds are structurally similar and have been studied for their acetylcholinesterase inhibitory and antioxidant properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and have been investigated for their antibacterial activity.
Uniqueness: 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride stands out due to its specific structural features and reactivity
Properties
IUPAC Name |
8-piperazin-1-yl-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-10-3-5-15-12(11(10)14-4-1)16-8-6-13-7-9-16;;/h3,5,13-14H,1-2,4,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDDYPWWZXXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2)N3CCNCC3)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233513-21-7 | |
Record name | 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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